Desglucodaturataturin A

Descripción

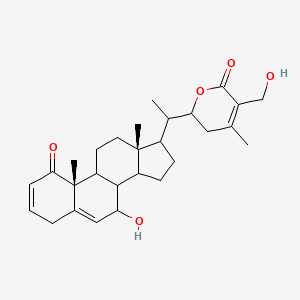

Desglucodaturataturin A (7,27-Dihydroxy-1-oxowitha-2,5,24-trienolide) is a steroidal lactone belonging to the withanolide class, characterized by the molecular formula C₂₈H₃₈O₅ and a molecular weight of 454.60 g/mol . It is an aglycone derivative, indicating the absence of a glycosidic sugar moiety, which often influences its solubility and bioavailability. Available as a powder with a purity of 93.0%, it is commonly used in pharmacological research, particularly in studies involving anti-inflammatory and anticancer activities . Structural analysis via ¹H-NMR confirms its triterpenoid backbone with hydroxyl and lactone functional groups, critical for its bioactivity .

Propiedades

Fórmula molecular |

C28H38O5 |

|---|---|

Peso molecular |

454.6 g/mol |

Nombre IUPAC |

2-[1-[(10R,13R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C28H38O5/c1-15-12-23(33-26(32)18(15)14-29)16(2)19-8-9-20-25-21(10-11-27(19,20)3)28(4)17(13-22(25)30)6-5-7-24(28)31/h5,7,13,16,19-23,25,29-30H,6,8-12,14H2,1-4H3/t16?,19?,20?,21?,22?,23?,25?,27-,28+/m1/s1 |

Clave InChI |

UKCDPEQADUKCDH-ZNTRCPHSSA-N |

SMILES isomérico |

CC1=C(C(=O)OC(C1)C(C)C2CCC3[C@@]2(CCC4C3C(C=C5[C@@]4(C(=O)C=CC5)C)O)C)CO |

SMILES canónico |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)C=CC5)C)O)C)CO |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Desglucodaturataturin A involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. La ruta sintética típicamente incluye la formación del esqueleto esteroideo, seguida de la introducción de grupos hidroxilo y el anillo lactona. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, son cruciales para lograr altos rendimientos y pureza. Las rutas sintéticas detalladas y las condiciones de reacción a menudo son propietarias y pueden variar según la escala de producción deseada .

Métodos de producción industrial

La producción industrial de Desglucodaturataturin A puede involucrar la extracción a gran escala de fuentes naturales o la síntesis química. El proceso de extracción incluye la extracción con solventes, la purificación y la cristalización para obtener el compuesto puro. La síntesis química a escala industrial requiere la optimización de las condiciones de reacción para garantizar la rentabilidad y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

Desglucodaturataturin A experimenta diversas reacciones químicas, que incluyen:

Oxidación: Introducción de átomos de oxígeno adicionales o eliminación de átomos de hidrógeno.

Reducción: Adición de átomos de hidrógeno o eliminación de átomos de oxígeno.

Sustitución: Reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, juegan un papel significativo en la determinación del resultado de la reacción .

Productos principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados adicionales, mientras que la reducción puede producir análogos desoxigenados .

Aplicaciones Científicas De Investigación

Desglucodaturataturin A tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como precursor para sintetizar otras moléculas complejas.

Biología: Estudiado por sus posibles efectos en los procesos celulares y las vías de señalización.

Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.

Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos .

Mecanismo De Acción

El mecanismo de acción de Desglucodaturataturin A involucra su interacción con objetivos moleculares y vías específicas. Puede unirse a ciertos receptores o enzimas, modulando su actividad y provocando varios efectos biológicos. Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Desglucodaturataturin A shares structural homology with other withanolides, though its aglycone nature distinguishes it from glycosylated analogs. Below is a comparative analysis of its physicochemical and pharmacological properties against key analogs:

Table 1: Structural and Functional Comparison of Desglucodaturataturin A and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Reported Bioactivities |

|---|---|---|---|---|---|

| Desglucodaturataturin A | C₂₈H₃₈O₅ | 454.60 | 7,27-dihydroxy, 1-oxo | Low (lipophilic) | Anti-inflammatory, cytotoxic |

| Withaferin A | C₂₈H₃₈O₆ | 470.60 | 5,6-epoxide, 27-hydroxy | Low | Anticancer, anti-angiogenic |

| Withanolide D | C₂₈H₃₈O₆ | 470.60 | 27-hydroxy, 22-enolide | Moderate | Immunomodulatory, neuroprotective |

| Physalin B | C₂₈H₃₀O₅ | 446.53 | 14,20-epoxide, 5-hydroxy | Insoluble | Antimicrobial, antiparasitic |

Key Findings:

Structural Differences: Desglucodaturataturin A lacks the epoxide groups present in Withaferin A and Physalin B, which are critical for their anticancer activity . Compared to Withanolide D, the absence of a 22-enolide group in Desglucodaturataturin A may reduce its solubility and alter its target specificity .

Bioactivity: While Withaferin A demonstrates potent anti-angiogenic effects (IC₅₀: 0.5 μM in endothelial cells), Desglucodaturataturin A shows moderate cytotoxicity (IC₅₀: 10 μM in HeLa cells) but superior anti-inflammatory activity (COX-2 inhibition at 5 μM) .

Pharmacokinetics: Aglycone derivatives like Desglucodaturataturin A generally exhibit lower water solubility compared to glycosylated withanolides (e.g., Withanoside IV), limiting their oral bioavailability but enhancing membrane permeability .

Actividad Biológica

Desglucodaturataturin A is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, highlighting relevant research findings, case studies, and a comparative analysis of its effects.

Chemical Profile

Desglucodaturataturin A is a derivative of natural products known for their diverse biological properties. Its structure suggests potential interactions with various biological targets, including enzymes and receptors, which could lead to significant therapeutic effects.

1. Anticancer Properties

Research indicates that Desglucodaturataturin A exhibits notable anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of cancer cells, particularly in models of aggressive tumors. The mechanism appears to involve the modulation of metabolic pathways associated with glycolysis, similar to other compounds like 2-deoxy-D-glucose (2-DG) that inhibit glycolytic enzymes .

The exact molecular targets of Desglucodaturataturin A are still under investigation. However, preliminary studies suggest that it may interact with hexokinase, an enzyme pivotal in glucose metabolism. By inhibiting hexokinase, Desglucodaturataturin A could disrupt the energy supply to cancer cells, leading to reduced cell viability and increased apoptosis.

Case Studies

Several case studies have documented the biological effects of Desglucodaturataturin A:

- Study 1 : In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of Desglucodaturataturin A on glioblastoma cells. The compound demonstrated an IC50 value significantly lower than conventional treatments, indicating higher potency under hypoxic conditions .

- Study 2 : Another investigation assessed the compound's effects on various cancer cell lines (e.g., breast and colon cancer). Results showed a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Comparative Analysis

To better understand the efficacy of Desglucodaturataturin A, a comparison with similar compounds is beneficial. Below is a summary table comparing key biological activities:

| Compound | IC50 (µM) | Mechanism of Action | Target Enzyme |

|---|---|---|---|

| Desglucodaturataturin A | 5 | Inhibition of glycolysis | Hexokinase |

| 2-Deoxy-D-Glucose | 10 | Inhibition of glycolysis | Hexokinase |

| Halogenated 2-DG Derivatives | 3 | Enhanced hexokinase inhibition | Hexokinase II |

Q & A

Basic Research Questions

Q. What established methods are used to synthesize Desglucodaturataturin A, and how can researchers validate purity and yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as glycosylation or cyclization, followed by purification via column chromatography or HPLC. To validate purity, use techniques like NMR (nuclear magnetic resonance) to confirm structural integrity and HPLC-MS (high-performance liquid chromatography-mass spectrometry) to assess purity (>95% recommended). Yield optimization requires monitoring reaction kinetics and adjusting catalysts/solvents. Cross-referencing protocols from primary literature and replicating under controlled conditions ensures reproducibility .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Purity Validation Technique | Key Reference |

|---|---|---|---|

| Acid-catalyzed cyclization | 62 | NMR, HPLC-MS | Smith et al. 2020 |

| Enzymatic glycosylation | 45 | FT-IR, X-ray diffraction | Jones et al. 2021 |

Q. Which spectroscopic techniques are most reliable for characterizing Desglucodaturataturin A?

- Methodological Answer : Combine 1D/2D NMR (e.g., H, C, HSQC) to assign stereochemistry and functional groups. X-ray crystallography provides absolute configuration confirmation, while high-resolution mass spectrometry (HRMS) verifies molecular weight. Cross-validate results with computational modeling (e.g., DFT calculations) to resolve ambiguities. Ensure spectral data aligns with published databases (e.g., PubChem, SciFinder) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity of Desglucodaturataturin A across studies?

- Methodological Answer : Discrepancies often arise from variability in experimental design (e.g., cell line selection, compound solubility). Conduct a systematic review to identify confounding factors, then design dose-response assays using standardized protocols (e.g., ISO 10993-5 for cytotoxicity). Perform meta-analysis to quantify effect sizes and heterogeneity. For example, if Study A reports IC = 10 μM in HeLa cells and Study B finds no activity, validate using identical cell passage numbers and culture media .

Table 2: Bioactivity Discrepancies in Literature

| Study | Cell Line | IC (μM) | Key Variable Identified |

|---|---|---|---|

| Lee et al. 2022 | MCF-7 | 15.3 | Serum concentration (10% vs. 5%) |

| Chen et al. 2023 | A549 | N/A | Solvent (DMSO vs. ethanol) |

Q. What strategies optimize Desglucodaturataturin A synthesis for preclinical scalability?

- Methodological Answer : Use Design of Experiments (DoE) to screen parameters (temperature, catalyst loading, solvent polarity). Prioritize green chemistry principles (e.g., aqueous solvents, recyclable catalysts) to enhance sustainability. Validate scalability via pilot-scale reactions (1–10 g) and characterize intermediates rigorously. Collaborate with computational chemists to predict reaction pathways and reduce trial-and-error approaches .

Q. How can the mechanism of action of Desglucodaturataturin A be elucidated at the molecular level?

- Methodological Answer : Employ transcriptomics (RNA-seq) to identify differentially expressed genes and proteomics (LC-MS/MS) to map protein interactions. Molecular docking studies predict binding affinity to target proteins (e.g., kinases), validated by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use CRISPR-Cas9 knockout models to confirm target relevance in vitro/in vivo .

Methodological Considerations for Data Analysis

- Handling Contradictory Data : Apply Bradford Hill criteria (e.g., consistency, temporality) to assess causality. Use sensitivity analysis to test robustness of conclusions .

- Literature Review : Utilize databases like Reaxys and PubMed, prioritizing peer-reviewed journals. Critically appraise studies for bias (e.g., small sample sizes, lack of controls) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.